molecular formula C17H23N3OS B5362707 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole

2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole

Cat. No. B5362707
M. Wt: 317.5 g/mol
InChI Key: PWZNOCARJCKKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole, also known as AZD-8931, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been shown to have potential as an anticancer agent, particularly in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways involved in cell growth and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of human umbilical vein endothelial cells (HUVECs), which play a role in angiogenesis. It has also been shown to inhibit the proliferation of human dermal fibroblasts, which are involved in wound healing.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole is its specificity for the EGFR tyrosine kinase, which makes it a potentially effective anticancer agent with fewer off-target effects. However, like many small molecule inhibitors, it can be difficult to administer in vivo due to issues with solubility and bioavailability.

Future Directions

There are several directions for future research with 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole. One potential area of investigation is its use in combination with other anticancer agents, such as chemotherapy or other targeted therapies. Another potential area of research is the development of more effective formulations of the drug that address issues with solubility and bioavailability. Finally, further studies are needed to better understand the mechanisms of resistance to this compound and to identify biomarkers that can be used to predict response to the drug.

Synthesis Methods

The synthesis of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole involves several steps, including the reaction of 2-(1-azepanyl)ethanethiol with 2-bromoacetyl-1-ethyl-1H-benzimidazole, followed by a cyclization reaction to form the final product.

Scientific Research Applications

2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole has been extensively studied in preclinical models of NSCLC, with promising results. In vitro studies have shown that it inhibits the growth and proliferation of NSCLC cells, and in vivo studies have demonstrated its ability to inhibit tumor growth and metastasis in mouse models.

properties

IUPAC Name

1-(azepan-1-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-2-20-15-10-6-5-9-14(15)18-17(20)22-13-16(21)19-11-7-3-4-8-12-19/h5-6,9-10H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZNOCARJCKKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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